Regiochemical Identity: 2-yl vs. 4-yl Substitution Defines Scaffold Topology
The target compound bears the 1-hydroxyethyl group at the piperidine 2-position, whereas the most common procurement alternative (CAS 1914115-88-0) is substituted at the 4-position . This represents a constitutional isomerism (regioisomerism). In medicinal chemistry campaigns, the 2-substituted piperidine scaffold projects the hydroxyl moiety into a different vector space compared to the 4-isomer, which can be critical for engaging chiral pockets in target proteins [1]. The 2-position also introduces a chiral center adjacent to the ring nitrogen, enabling enantiomeric resolution strategies not available to the 4-substituted analog [2].
| Evidence Dimension | Regiochemical position of hydroxyethyl substituent on piperidine ring |
|---|---|
| Target Compound Data | Piperidine 2-position (1-hydroxyethyl); MW 255.74 g/mol; chiral center at piperidine C2 |
| Comparator Or Baseline | Piperidine 4-position (1-hydroxyethyl), CAS 1914115-88-0; MW 255.74 g/mol; achiral at point of attachment |
| Quantified Difference | Positional isomerism (C2 vs. C4); distinct 3D conformation; C2 is chiral, C4 is not |
| Conditions | Structural comparison based on chemical identity; no biological assay performed |
Why This Matters
For researchers building SAR tables or synthesizing chiral libraries, the 2-yl isomer provides a stereochemically defined scaffold that the 4-yl analog cannot substitute, directly impacting library diversity and intellectual property generation.
- [1] Wermuth, C.G. (2008). The Practice of Medicinal Chemistry, 3rd Ed. Chapter 14: Scaffold Hopping and Bioisosterism. Academic Press. (Class-level reference for scaffold topology impact on target recognition). View Source
- [2] Chen, F.X. et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US Patent Application. (Demonstrates the feasibility of chiral resolution for 2-piperidin-2-yl-ethanol scaffolds). View Source
